Ethyl 5-acetyl-2-amino-4-phenylthiophene-3-carboxylate

Medicinal Chemistry Drug Design Physicochemical Properties

Ethyl 5-acetyl-2-amino-4-phenylthiophene-3-carboxylate (CAS 122835-45-4) is a tetrasubstituted thiophene derivative with the molecular formula C15H15NO3S and a molecular weight of 289.35 g/mol. It belongs to the 2-aminothiophene class, a privileged scaffold in medicinal chemistry known for generating kinase inhibitors and antimicrobial agents.

Molecular Formula C15H15NO3S
Molecular Weight 289.4 g/mol
CAS No. 122835-45-4
Cat. No. B187415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-acetyl-2-amino-4-phenylthiophene-3-carboxylate
CAS122835-45-4
Molecular FormulaC15H15NO3S
Molecular Weight289.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(SC(=C1C2=CC=CC=C2)C(=O)C)N
InChIInChI=1S/C15H15NO3S/c1-3-19-15(18)12-11(10-7-5-4-6-8-10)13(9(2)17)20-14(12)16/h4-8H,3,16H2,1-2H3
InChIKeyXLOPUMWFWQWPFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-acetyl-2-amino-4-phenylthiophene-3-carboxylate (CAS 122835-45-4) Core Properties & Procurement Context


Ethyl 5-acetyl-2-amino-4-phenylthiophene-3-carboxylate (CAS 122835-45-4) is a tetrasubstituted thiophene derivative with the molecular formula C15H15NO3S and a molecular weight of 289.35 g/mol. It belongs to the 2-aminothiophene class, a privileged scaffold in medicinal chemistry known for generating kinase inhibitors and antimicrobial agents [1]. The compound is characterized by a unique combination of functional groups: an electron-donating 2-amino group, a 3-ethyl ester, a 4-phenyl ring, and a 5-acetyl substituent. This specific substitution pattern distinguishes it from other commercially available 2-aminothiophene building blocks. While direct biological profiling data for this exact compound is scarce in the primary literature, its value proposition for scientific procurement lies in its differentiated physicochemical profile and its utility as a versatile synthetic intermediate for constructing more complex, biologically active heterocyclic systems such as thieno[2,3-d]pyrimidines [2].

Why Ethyl 5-acetyl-2-amino-4-phenylthiophene-3-carboxylate Cannot Be Substituted by Generic 2-Aminothiophene Analogs


Attempting to replace Ethyl 5-acetyl-2-amino-4-phenylthiophene-3-carboxylate with a generic 2-amino-4-phenylthiophene-3-carboxylate analog is problematic due to significant differences in physicochemical properties and synthetic potential. The presence of the 5-acetyl group is not a minor structural variation; it fundamentally alters the compound's hydrogen bonding capacity, electronic distribution, and reactivity. As demonstrated by the structure-activity relationship (SAR) studies on related 2-amino-3-carboxy-4-phenylthiophene aPKC inhibitors, electron-donating or -withdrawing substituents on the thiophene core critically modulate biological activity, making each analog pharmacologically distinct [1]. Furthermore, the 5-acetyl group serves as a crucial synthetic handle for diversification, enabling reactions such as Schiff base formation or heterocycle annulation that are impossible with the unsubstituted analog. Therefore, substituting this compound with a non-acetylated or nitrile analog will likely lead to a different reaction outcome, altered biological profile, or a failed synthetic sequence, undermining research reproducibility and project timelines.

Quantitative Differentiation Guide: Ethyl 5-acetyl-2-amino-4-phenylthiophene-3-carboxylate vs. Closest Analogs


Molecular Weight & Lipophilicity (XLogP3) Comparison vs. 5-Acetyl-2-amino-4-phenylthiophene-3-carbonitrile

Compared to its 3-carbonitrile analog (CAS 120289-88-5), the target compound exhibits a higher molecular weight (289.35 vs. 242.30 g/mol) and a higher computed lipophilicity (XLogP3 3.7 vs. 3.2), as reported in PubChem [1][2]. This difference in lipophilicity and size can influence membrane permeability, solubility, and non-specific protein binding, making the ester a better candidate for projects where increased lipophilicity is desired for target engagement.

Medicinal Chemistry Drug Design Physicochemical Properties

Hydrogen Bond Acceptor (HBA) Count Advantage Over Non-Acetylated Ethyl Ester Analog

The target compound possesses 5 hydrogen bond acceptor (HBA) atoms, compared to 4 HBA for the non-acetylated analog, Ethyl 2-amino-4-phenylthiophene-3-carboxylate (CAS 4815-36-5) [1][2]. The additional carbonyl oxygen from the 5-acetyl group provides an extra site for intermolecular hydrogen bonding with biological targets, which can be a critical determinant of binding affinity and selectivity, as highlighted in SAR studies of related 2-aminothiophene kinase inhibitors [3].

Medicinal Chemistry Structure-Activity Relationship Binding Affinity

Increased Molecular Flexibility Over Analogs with Fewer Rotatable Bonds

With 5 rotatable bonds, the target compound is more flexible than close analogs such as 5-acetyl-2-amino-4-phenylthiophene-3-carbonitrile (2 rotatable bonds) and the non-acetylated ethyl ester (4 rotatable bonds) [1][2]. While increased flexibility can impose an entropic penalty upon binding, it also allows a molecule to adopt a wider range of conformations, which can be crucial for fitting into irregularly shaped binding pockets or for interacting with multiple protein targets.

Chemical Biology Molecular Flexibility Entropy

Defined Research Applications for Ethyl 5-acetyl-2-amino-4-phenylthiophene-3-carboxylate (122835-45-4)


Synthesis of Thieno[2,3-d]pyrimidine Kinase Inhibitor Libraries

The compound's 2-amino and 3-ester groups are ideally positioned for the classic Gewald reaction-based synthesis of thieno[2,3-d]pyrimidine scaffolds, a core structure in numerous kinase inhibitor programs. The 5-acetyl group enhances the final product's ability to act as a hydrogen bond acceptor, a feature highlighted as critical for activity in aPKC inhibitors of the same class [1]. This makes the compound a superior starting material compared to non-acetylated analogs for generating libraries targeting kinases requiring this interaction.

Fragment-Based Drug Discovery (FBDD) Targeting Lipophilic Pockets

With a molecular weight of 289.35 Da and an XLogP3 of 3.7, this compound fits the profile of a 'fragment' or a minimal pharmacophore. Its higher lipophilicity, compared to nitrile-based analogs, makes it a more suitable candidate for screening against protein targets with deep, hydrophobic binding pockets where a high logP is often correlated with better initial hit rates [2].

Building Block for Schiff Base or Hydrazone Formation

The unique 5-acetyl group provides a reactive ketone handle that is absent in other common 2-amino-4-phenylthiophene-3-carboxylate building blocks. This allows for the specific condensation with amines or hydrazines to form imines or hydrazones, enabling a divergent synthetic strategy for creating a library of C-5 functionalized thiophene derivatives. This chemical reactivity is not possible with the common non-acetylated analog (CAS 4815-36-5).

Physicochemical Property Studies in Drug Design Pedagogy

The compound serves as an excellent teaching example for medicinal chemistry courses to demonstrate the impact of single-atom substitutions on computed physicochemical properties. The clear, quantifiable differences in logP, HBA count, and rotatable bonds between this compound and its close analogs (e.g., carbonitrile or non-acetylated ester derivatives) provide a tangible dataset for students to understand the principles of bioisosterism and property-guided drug design [2].

Technical Documentation Hub

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